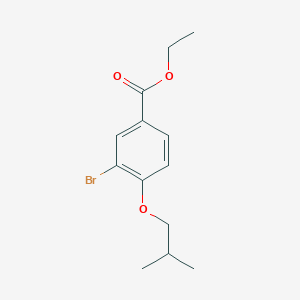![molecular formula C22H21N3O5S2 B250128 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B250128.png)
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide, also known as MPT0B390, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of benzamide derivatives and has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are necessary for cell division and proliferation. 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide binds to the colchicine binding site on tubulin and disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. It has been shown to inhibit tumor growth in animal models without causing significant side effects or toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. However, the limitations of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide include its low solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
Further studies are needed to optimize the synthesis and formulation of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide to improve its solubility and stability. Additionally, the efficacy of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide needs to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer. Moreover, the potential of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide for combination therapy with other anticancer agents needs to be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl isothiocyanate, followed by the reaction with 4-methoxyaniline and 2-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been extensively studied for its antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Eigenschaften
Molekularformel |
C22H21N3O5S2 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
2-methoxy-N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-17-11-7-16(8-12-17)25-32(27,28)18-13-9-15(10-14-18)23-22(31)24-21(26)19-5-3-4-6-20(19)30-2/h3-14,25H,1-2H3,(H2,23,24,26,31) |
InChI-Schlüssel |
UIRUSJMTYCAKKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)

![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)